molecular formula C20H16N2O3S B2765564 8-Methoxy-3-(2-p-tolylamino-thiazol-4-yl)-chromen-2-one CAS No. 325804-07-7

8-Methoxy-3-(2-p-tolylamino-thiazol-4-yl)-chromen-2-one

Cat. No. B2765564
CAS RN: 325804-07-7
M. Wt: 364.42
InChI Key: ZGKPNMQMBNJZTR-UHFFFAOYSA-N
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Description

8-Methoxy-3-(2-p-tolylamino-thiazol-4-yl)-chromen-2-one, also known as MTC, is a synthetic compound that has been extensively studied for its various biochemical and physiological effects. MTC belongs to the class of coumarin derivatives and has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Synthetic Protocols and Chemical Stability

The synthesis and functionalization of chromen-2-one derivatives are of considerable interest due to their presence in secondary metabolites with significant pharmacological importance. The synthetic procedures for such compounds involve methods like Suzuki coupling reactions and reactions of 3-formylcoumarin with various reagents, aiming at efficient and simple procedures to obtain biologically active molecules (Mazimba, 2016). These synthetic strategies highlight the versatility and potential of chromen-2-one derivatives in drug discovery and development.

Antimicrobial and Antibacterial Activities

Benzofuran derivatives, sharing a similar molecular backbone with chromen-2-ones, are recognized for their wide range of biological and pharmacological applications, including antimicrobial and antibacterial activities. These compounds have been utilized in the treatment of skin diseases and are explored for their potential in antimicrobial therapy (Hiremathad et al., 2015). The unique structural features and biological activities of these scaffolds underline the importance of such compounds in developing new therapeutic agents.

properties

IUPAC Name

8-methoxy-3-[2-(4-methylanilino)-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-12-6-8-14(9-7-12)21-20-22-16(11-26-20)15-10-13-4-3-5-17(24-2)18(13)25-19(15)23/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKPNMQMBNJZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=C(C(=CC=C4)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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